molecular formula C10H9BrO2 B8662119 5-bromo-4-ethyl-3H-2-benzofuran-1-one

5-bromo-4-ethyl-3H-2-benzofuran-1-one

Cat. No.: B8662119
M. Wt: 241.08 g/mol
InChI Key: FFHFVVRWSDKIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-ethyl-3H-2-benzofuran-1-one is a brominated and alkylated benzofuran derivative offered for research and development purposes. The benzofuran scaffold is a fundamental structural unit in medicinal chemistry, known for its versatility and presence in numerous biologically active natural and synthetic compounds . This core structure is associated with a wide spectrum of pharmacological activities, making it a valuable template for designing new therapeutic agents . The specific substitutions on this compound are of significant research interest. The incorporation of bromine is a common strategy in lead optimization, as halogens like bromine can form halogen bonds with biological targets, substantially improving binding affinity and potency . Furthermore, the presence of an ethyl group provides an alkyl chain that can influence the molecule's lipophilicity and interaction with hydrophobic pockets in enzyme active sites . Researchers are exploring benzofuran derivatives, particularly halogenated ones like this compound, for their potential as anticancer agents . Early-stage research on analogous brominated benzofurans has shown promising selective cytotoxicity against various human cancer cell lines, including leukemia models . Beyond oncology, the benzofuran scaffold is also investigated for applications in antimicrobial, anti-inflammatory, and neurodegenerative disease research . This product is intended for use in experimental settings to further elucidate the structure-activity relationships and mechanisms of action of this class of compounds. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-4-ethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h3-4H,2,5H2,1H3

InChI Key

FFHFVVRWSDKIIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

ParameterValue/DescriptionSource
Precursor 4-Ethyl-2-benzofuran-1-one
Brominating Agent Bromine (Br₂) in dichloromethane (DCM)
Catalyst Iron(III) bromide (FeBr₃) or MgCl₂
Temperature Room temperature to 25–30°C
Yield 65–70%

Procedure :

  • Precursor Preparation : 4-Ethyl-2-benzofuran-1-one is synthesized via cyclization or oxidation of appropriate precursors.

  • Bromination : The precursor is dissolved in DCM, and Br₂ is added dropwise. FeBr₃ or MgCl₂ is used to catalyze the electrophilic substitution.

  • Workup : The reaction mixture is quenched with aqueous Na₂S₂O₃, extracted with organic solvent, and purified via chromatography.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS-mediated bromination offers a controlled alternative to elemental bromine, particularly useful for large-scale industrial production.

Optimized Conditions

ParameterValue/DescriptionSource
Precursor 4-Ethyl-2-benzofuran-1-one
Brominating Agent NBS in tetrahydrofuran (THF)
Temperature 0–5°C (initial), then 25–30°C
Yield 70–75%

Procedure :

  • Precursor Dissolution : 4-Ethyl-2-benzofuran-1-one is dissolved in THF at 0–5°C.

  • NBS Addition : NBS is added incrementally to avoid exothermicity.

  • Reaction Progress : The mixture is warmed to 25–30°C and stirred for 3–4 hours.

  • Purification : Solvent is evaporated, and the product is recrystallized from MeCN.

ParameterValue/DescriptionSource
Precursor 5-Iodo-4-ethyl-2-benzofuran-1-one
Catalyst Pd(PPh₃)₄
Coupling Partner Arylboronic acid (e.g., phenylboronic acid)
Solvent Toluene/MeOH (1:1)

Hypothetical Procedure :

  • Iodination : The 5-position is iodinated using I₂ in acetone.

  • Coupling : The iodo intermediate reacts with arylboronic acid under Pd catalysis.

  • Bromination : Subsequent bromination replaces iodide with bromine.

Mechanistic Insights and Challenges

Regioselectivity

Bromination at the 5-position is favored due to:

  • Electronic Effects : The electron-rich aromatic ring directs bromine to the para position relative to the ethyl group.

  • Steric Factors : Bulky substituents (e.g., ethyl) hinder substitution at adjacent positions.

Byproduct Formation

  • Over-Bromination : Excess Br₂ or prolonged reaction times may lead to di-brominated products.

  • Side Reactions : Competing oxidation of the lactone ring or ethyl group under harsh conditions.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors and solvent recycling are employed to enhance efficiency.

Key Modifications

ParameterValue/DescriptionSource
Solvent THF or DCM (recycled)
Catalyst FeBr₃ (reusable)
Reaction Time Reduced to 2–3 hours via optimized mixing

Advantages :

  • Cost Efficiency : Reduced solvent waste and catalyst recovery.

  • Consistency : Automated temperature control ensures reproducibility.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Br₂ in DCM High yield, simple setupHazardous reagent, exothermic
NBS in THF Controlled reaction, saferHigher cost, slower kinetics
Pd-Catalyzed Flexible for diverse substituentsComplex catalyst systems, expensive

Scientific Research Applications

Chemistry: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Molecular Structures and Substituent Effects

The substituents at the 4-position of the benzofuran ring critically influence the compound’s physicochemical and biological properties. Key analogs include:

  • 5-Bromo-4-ethyl-3H-2-benzofuran-1-one : Ethyl group (C₂H₅) at position 3.
  • 5-Bromo-3-hydroxy-3H-2-benzofuran-1-one : Hydroxyl group (OH) at position 3 .
  • 5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one : Cyclopropyl group (C₃H₅) at position 4 .
Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP* PSA (Ų)
This compound C₉H₇BrO₂ ~243.06 ~2.5–3.0† ~26.3†
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C₈H₅BrO₃ 229.03 ~1.8–2.2‡ 53.7‡
5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one C₁₁H₉BrO₂ 253.09 2.99 26.3

*LogP: Partition coefficient (lipophilicity); †Estimated based on cyclopropyl analog; ‡Estimated based on hydroxyl group contribution .

Key Observations :

  • The cyclopropyl analog exhibits the highest LogP (2.99), suggesting greater lipid solubility than the ethyl derivative .
  • The hydroxyl group increases polar surface area (PSA) due to hydrogen bonding capacity, which may reduce bioavailability compared to non-polar substituents .

Crystallographic and Structural Analysis

The SHELX software suite and ORTEP-3 are critical tools for determining crystal structures of such compounds. For instance:

  • SHELXL is widely used for refining small-molecule structures, which is essential for confirming substituent positions and hydrogen-bonding patterns in analogs like the hydroxyl derivative .
  • ORTEP-3 facilitates visualization of molecular geometry, aiding in the analysis of steric effects introduced by ethyl or cyclopropyl groups .

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